molecular formula C13H20N2O B2782475 1-[(2-Methoxy-5-methylphenyl)methyl]piperazine CAS No. 523980-67-8

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine

Cat. No.: B2782475
CAS No.: 523980-67-8
M. Wt: 220.316
InChI Key: VPVBTJQMHXERRH-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is a derivative of piperazine, a heterocyclic amine, and features a methoxy and methyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]piperazine involves its interaction with various molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing mood and behavior. The compound’s methoxy and methyl groups contribute to its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring.

Properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-3-4-13(16-2)12(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVBTJQMHXERRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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